molecular formula C8H15N5S B13645918 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

Cat. No.: B13645918
M. Wt: 213.31 g/mol
InChI Key: ALSIZAMXQCHDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms.

Preparation Methods

The synthesis of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can be approached through various synthetic routes. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with a piperidine derivative under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tetrazole ring or the piperidine ring is substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can be compared with other tetrazole derivatives such as:

    1-Methyl-1H-tetrazole-5-thiol: A precursor in the synthesis of the compound.

    5-(Tetrazol-1-yl)-2H-tetrazole: Another tetrazole derivative with different biological activities.

    (1H-tetrazol-5-yl)methyl pyridine: A compound with similar structural features but different applications.

The uniqueness of this compound lies in its combination of the piperidine and tetrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N5S

Molecular Weight

213.31 g/mol

IUPAC Name

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine

InChI

InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3

InChI Key

ALSIZAMXQCHDTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.